molecular formula C11H18N2OS B136286 (2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione CAS No. 140868-77-5

(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione

Cat. No.: B136286
CAS No.: 140868-77-5
M. Wt: 226.34 g/mol
InChI Key: DOPCPOHNOOWVLC-NTMALXAHSA-N
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Description

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes a morpholine ring substituted with a 3-amino-5-methyl-1-thioxo-2,4-hexadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method includes the reaction of morpholine with 3-amino-5-methyl-1-thioxo-2,4-hexadienyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated morpholine derivatives

Scientific Research Applications

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-2,4-hexadienthiomorpholid
  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- stands out due to its unique combination of a morpholine ring and a thioxo-hexadienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a preferred choice in certain research and industrial contexts.

Properties

CAS No.

140868-77-5

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione

InChI

InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8-

InChI Key

DOPCPOHNOOWVLC-NTMALXAHSA-N

SMILES

CC(=CC(=CC(=S)N1CCOCC1)N)C

Isomeric SMILES

CC(=C/C(=C/C(=S)N1CCOCC1)/N)C

Canonical SMILES

CC(=CC(=CC(=S)N1CCOCC1)N)C

Synonyms

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)

Origin of Product

United States

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